Ammonium reineckate monohydrate

Catalog No.
S1797556
CAS No.
13573-17-6
M.F
C4H12CrN7OS4
M. Wt
354.44
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ammonium reineckate monohydrate

CAS Number

13573-17-6

Product Name

Ammonium reineckate monohydrate

IUPAC Name

azanium;azane;chromium(3+);tetrathiocyanate;hydrate

Molecular Formula

C4H12CrN7OS4

Molecular Weight

354.44

InChI

InChI=1S/4CHNS.Cr.3H3N.H2O/c4*2-1-3;;;;;/h4*3H;;3*1H3;1H2/q;;;;+3;;;;/p-3

SMILES

C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].[NH4+].N.N.O.[Cr+3]

Ammonium reineckate monohydrate (CAS: 13573-17-6) is a specialized chromium-based coordination complex widely procured as a precipitating reagent and colorimetric derivatization agent for primary and secondary amines, alkaloids, and quaternary ammonium compounds such as choline . In industrial quality control and analytical workflows, it functions by forming stable, water-insoluble ion-pair complexes with organic bases [1]. Its primary procurement value lies in its ability to facilitate the gravimetric, spectrophotometric, and potentiometric quantification of pharmaceutical active ingredients and feed additives without requiring complex chromatographic instrumentation .

Substituting ammonium reineckate with generic precipitants like sodium tetraphenylborate (NaTPB) or phosphotungstic acid (PTA) often compromises workflow efficiency and matrix selectivity. While NaTPB can form complexes with lower solubility products, it is prone to broader cross-reactivity and may require stringent pH or solvent controls. Furthermore, alternative gravimetric methods frequently demand anhydrous conditions, which increases solvent costs and handling complexity [1]. In contrast, ammonium reineckate maintains high selectivity for target analytes like choline even in the presence of competing amino acids, and its precipitation reactions proceed robustly in standard aqueous environments, eliminating the need for anhydrous processing [2].

Processability and Moisture Tolerance in Gravimetric Workflows

Unlike alternative gravimetric methods that require strict moisture control, ammonium reineckate enables the quantitative precipitation of choline salts directly in aqueous solutions. Studies demonstrate that ammonium reineckate precipitation achieves a standard deviation of less than 0.2% without the need for anhydrous solvents or anhydrous environmental systems, significantly streamlining industrial quality control workflows compared to moisture-sensitive precipitants [1].

Evidence DimensionSolvent moisture requirement
Target Compound Data<0.2% standard deviation in standard aqueous solutions
Comparator Or BaselineAlternative gravimetric methods
Quantified DifferenceElimination of anhydrous solvent requirement
ConditionsPrecipitation of choline chloride/citrate

Eliminating the need for anhydrous conditions reduces procurement costs for high-purity solvents and simplifies routine laboratory handling.

High Selectivity and Recovery in Complex Matrices

In the quantification of choline chloride in feed additives, ammonium reineckate demonstrates high selectivity over competing matrix components. A modified spectrophotometric method utilizing ammonium reineckate achieved recovery values ranging from 97.67% to 105.39%, with selectivity studies confirming no significant interference from co-existing amino acids [1]. This contrasts with non-selective generic precipitants that often co-precipitate amino acids, leading to false positives.

Evidence DimensionAnalyte recovery in the presence of amino acids
Target Compound Data97.67% to 105.39% recovery
Comparator Or BaselineNon-selective precipitants (matrix interference baseline)
Quantified DifferenceNo significant difference in choline quantification with or without amino acids
ConditionsFeed additive matrix containing amino acids

High selectivity ensures accurate quality control of complex mixtures without requiring expensive pre-separation steps.

Spectrophotometric Derivatization Efficiency

Ammonium reineckate acts as a dual-function reagent by both precipitating the target analyte and providing a built-in chromophore for direct UV-Vis quantification. The resulting complexes exhibit a distinct absorption maximum at 524 nm due to the 4A2g to 4T2g electronic transitions of the Cr(III) ion [1]. This allows for direct dissolution of the precipitate in solvents like acetone or dimethylformamide for colorimetric analysis, bypassing the need for HPLC instrumentation required by non-chromophoric precipitants like sodium tetraphenylborate.

Evidence DimensionSpectrophotometric detectability
Target Compound DataDirect UV-Vis quantification at 524 nm
Comparator Or BaselineSodium tetraphenylborate (NaTPB) / non-chromophoric precipitants
Quantified DifferenceEnables direct colorimetric assay without HPLC
ConditionsDissolution of precipitate in acetone or DMF

Built-in chromophoric properties allow laboratories to replace expensive chromatographic assays with cost-effective spectrophotometric methods.

Potentiometric Sensor Performance and pH Stability

When formulated into ion-selective electrodes for pharmaceutical analysis, ammonium reineckate provides highly stable potentiometric performance comparable to sodium tetraphenylborate (TPB). An alverine-reineckate sensor demonstrated a near-Nernstian slope of 56.31 mV/decade and a low detection limit of 3.98 x 10^-6 M, operating effectively over a broad pH range of 1.52 to 7.97 [1]. This wide operational pH window makes it highly versatile for biological fluid and pharmaceutical formulation testing.

Evidence DimensionPotentiometric detection limit and pH range
Target Compound Data3.98 x 10^-6 M detection limit; pH 1.52 to 7.97
Comparator Or BaselineSodium tetraphenylborate (TPB) (4.07 x 10^-6 M; pH 1.48 to 7.56)
Quantified DifferenceMarginally lower detection limit and slightly extended alkaline pH tolerance
ConditionsAlverine citrate plastic membrane electrode at 25°C

Reliable Nernstian response over a wide pH range ensures robust sensor performance in diverse industrial and clinical matrices.

Quality Control of Animal Feed Additives

Ideal for the selective gravimetric or spectrophotometric quantification of choline chloride in complex feed matrices containing amino acids, eliminating the need for HPLC [1].

Fabrication of Pharmaceutical Ion-Selective Electrodes

Highly suited as an ion-pairing agent in the fabrication of robust potentiometric sensors for the rapid analysis of active pharmaceutical ingredients (e.g., alverine, moxifloxacin) in quality assurance labs, offering wide pH stability [2].

Cost-Effective Colorimetric Alkaloid Assays

Procurement of this compound is recommended for laboratories needing a non-chromatographic method to precipitate and quantify organic bases via direct UV-Vis absorbance at 524 nm, leveraging its built-in chromophore [3].

Wikipedia

Ammonium reineckate monohydrate

Dates

Last modified: 04-14-2024

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